![molecular formula C18H19N3O5S B2662417 1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea CAS No. 1203125-13-6](/img/structure/B2662417.png)
1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea is a useful research compound. Its molecular formula is C18H19N3O5S and its molecular weight is 389.43. The purity is usually 95%.
BenchChem offers high-quality 1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Oxidative Carbonylation
- Research Insight : This compound is involved in the catalytic oxidative carbonylation of amino groups to produce ureas, oxamides, and other valuable molecules. This process is significant in synthesizing high-value chemicals from simple building blocks (Mancuso et al., 2015).
Synthesis of Carbamates and Oxazolidinones
- Research Insight : The compound plays a role in the synthesis of carbamates, ureas, and oxazolidinones from amines and amino alcohols, using catalytic systems. This synthesis is important for creating a variety of biologically active compounds (Peng et al., 2008).
Synthesis of 5-Aryl-2-oxazolidinone Derivatives
- Research Insight : The compound contributes to the synthesis of 5-aryl-2-oxazolidinone derivatives, which are valuable in pharmaceutical and chemical industries (Tsujimoto et al., 1979).
Antioxidant Properties
- Research Insight : This compound is involved in the preparation and characterization of derivatives that exhibit high antioxidant activities. Such derivatives are significant in the development of new antioxidant agents (Abd-Almonuim et al., 2020).
Antimicrobial Activity
- Research Insight : Derivatives of this compound show promising antimicrobial properties, which is crucial for the development of new antimicrobial agents (Haranath et al., 2007).
Inhibitors in Medical Research
- Research Insight : It is used in synthesizing inhibitors for specific proteins, like Rho associated protein kinases, which have implications in medical research (Pireddu et al., 2012).
Acetylcholinesterase Inhibition
- Research Insight : The compound is used in the synthesis of inhibitors for acetylcholinesterase, an enzyme important in the treatment of diseases like Alzheimer's (Vidaluc et al., 1995).
Complex-Forming Tendencies
- Research Insight : This compound has been studied for its ability to form complexes with other molecules, which has implications in the development of molecular devices and pharmaceuticals (Lock et al., 2004).
Synthesis of Novel Antimicrobial Agents
- Research Insight : It is significant in synthesizing novel antimicrobial agents against bacterial and fungal pathogens, contributing to the development of new drugs (Shankar et al., 2017).
Antifilarial Agents
- Research Insight : The compound has been used in the synthesis of antifilarial agents, which are important for treating parasitic worm infections (Ram et al., 1984).
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c1-12-3-5-14(21-7-2-8-27(21,23)24)10-15(12)20-18(22)19-13-4-6-16-17(9-13)26-11-25-16/h3-6,9-10H,2,7-8,11H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJANLQCRIAPHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methoxybenzyl)-6-methyl-4-piperidin-1-ylthieno[2,3-d]pyrimidine-5-carboxamide](/img/no-structure.png)
![3-[[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2662335.png)
![6-ethyl-1,3-dimethyl-5-((pyridin-3-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2662338.png)
![(4-chlorophenyl)[4-(3,5-dimethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2662342.png)

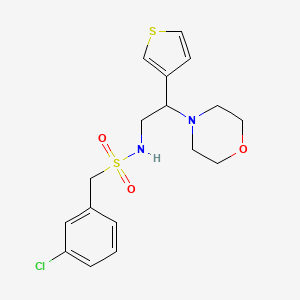

![4-methyl-2-morpholino-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2662349.png)
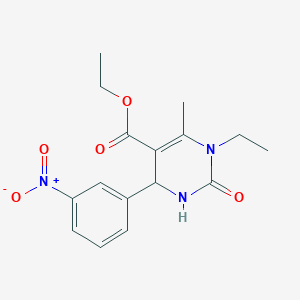

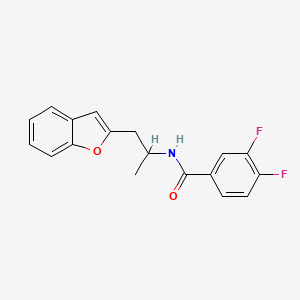
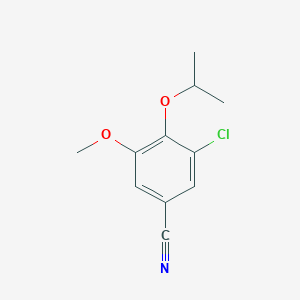
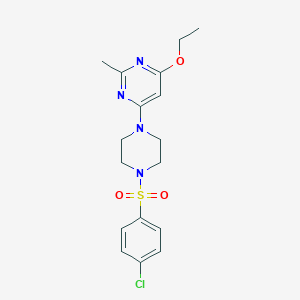
![5-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-hydroxynicotinamide](/img/structure/B2662357.png)